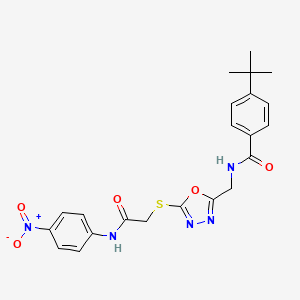

4-(tert-butyl)-N-((5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

Propriétés

IUPAC Name |

4-tert-butyl-N-[[5-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O5S/c1-22(2,3)15-6-4-14(5-7-15)20(29)23-12-19-25-26-21(32-19)33-13-18(28)24-16-8-10-17(11-9-16)27(30)31/h4-11H,12-13H2,1-3H3,(H,23,29)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWISNDRVMUEIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 4-(tert-butyl)-N-((5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic molecule that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Properties

The structural formula of the compound can be represented as follows:

This structure includes:

- A tert-butyl group providing lipophilicity.

- A 1,3,4-oxadiazole ring which is crucial for biological activity.

- A 4-nitrophenyl amino group that may contribute to its interaction with biological targets.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. A study highlighted that oxadiazole derivatives demonstrated IC50 values lower than those of standard chemotherapeutics like doxorubicin, indicating a promising anticancer profile .

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4-(tert-butyl)-N-((5-(...)) | Jurkat (anti-Bcl-2) | < 0.1 |

| Similar Oxadiazole Derivative | A-431 | < 0.2 |

Antimicrobial Activity

The oxadiazole moiety has been associated with antimicrobial properties. Compounds containing this structure have been tested against various bacterial strains, showing promising results. For example, derivatives have exhibited activity against Mycobacterium tuberculosis with MIC values indicating effective inhibition at low concentrations .

The mechanism by which the compound exerts its biological effects is likely multifaceted:

- Inhibition of Enzymatic Activity : Oxadiazole derivatives often act as enzyme inhibitors in metabolic pathways relevant to cancer and microbial growth.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.

- Interference with DNA Synthesis : The presence of nitrophenyl groups may facilitate interactions with DNA or RNA synthesis machinery.

Study 1: Anticancer Efficacy

A recent study investigated the efficacy of oxadiazole derivatives similar to our compound in human cancer cell lines. Results showed that compounds with the oxadiazole ring significantly inhibited cell proliferation and induced apoptosis at concentrations as low as 0.5 µg/mL .

Study 2: Antimicrobial Testing

Another study focused on the antimicrobial activity against Mycobacterium tuberculosis. The tested compound exhibited an MIC of 0.25 µg/mL against resistant strains, suggesting its potential as a lead compound for tuberculosis treatment .

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit promising antimicrobial properties. For instance, studies have shown that compounds containing the oxadiazole ring can inhibit the growth of Mycobacterium tuberculosis (Mtb), making them potential candidates for tuberculosis treatment. The compound's structure suggests it could similarly act as an EthR inhibitor, which is crucial for developing anti-TB agents .

Anticancer Properties

The incorporation of the 4-nitrophenyl and thioether functionalities in the compound may enhance its ability to induce apoptosis in cancer cells. Oxadiazole derivatives have been reported to exhibit selective cytotoxicity against various cancer cell lines, including glioblastoma and melanoma . The specific structure of this compound could be optimized to improve its efficacy against these malignancies.

Drug Design and Development

The unique structural characteristics of this compound allow for modifications that can enhance its pharmacokinetic properties, such as solubility and metabolic stability. Fragment-based drug design approaches have successfully utilized similar compounds to develop new therapeutics with improved profiles . This compound could serve as a lead structure for further optimization in drug discovery efforts.

Case Study 1: Antitubercular Activity

In a study focused on novel oxadiazole compounds, derivatives similar to this compound were synthesized and tested for their activity against Mtb. One derivative showed over 90% inhibition at low concentrations, highlighting the potential of oxadiazole-containing compounds in treating tuberculosis .

Case Study 2: Anticancer Screening

Another study explored the anticancer activity of various oxadiazole derivatives against different cancer cell lines. Compounds with similar structural features to 4-(tert-butyl)-N-((5-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide demonstrated significant cytotoxic effects, suggesting that modifications to this compound could yield potent anticancer agents .

Comparaison Avec Des Composés Similaires

Key Observations :

- The target compound’s 1,3,4-oxadiazole core distinguishes it from thiadiazole (S instead of O) and thiazolidinone (saturated ring with a ketone) analogs.

Key Observations :

Key Observations :

- The nitro group in the target compound may enhance antimicrobial or anticancer activity by increasing electrophilicity, similar to thiazolidinone derivatives .

- Thioether linkages (as in the target compound) are associated with improved bioavailability compared to ether or methylene analogs .

Q & A

Q. What crystallography techniques confirm molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.